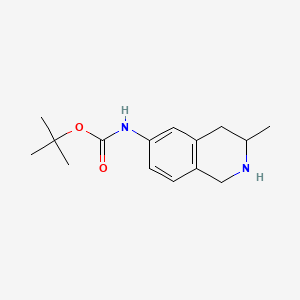

tert-butyl N-(3-methyl-1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate

Description

tert-Butyl N-(3-methyl-1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate is a bicyclic carbamate derivative featuring a 1,2,3,4-tetrahydroisoquinoline core substituted with a methyl group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the 6-position amine. The Boc group is widely employed in organic synthesis to protect amines during multi-step reactions, particularly in pharmaceutical intermediates . Its structural rigidity, conferred by the fused benzene and piperidine rings, may enhance binding specificity to biological targets compared to monocyclic analogs.

Properties

Molecular Formula |

C15H22N2O2 |

|---|---|

Molecular Weight |

262.35 g/mol |

IUPAC Name |

tert-butyl N-(3-methyl-1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate |

InChI |

InChI=1S/C15H22N2O2/c1-10-7-12-8-13(6-5-11(12)9-16-10)17-14(18)19-15(2,3)4/h5-6,8,10,16H,7,9H2,1-4H3,(H,17,18) |

InChI Key |

CGYZGKNXZAMPSN-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC2=C(CN1)C=CC(=C2)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-methyl-1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate typically involves the reaction of tert-butyl carbamate with 3-methyl-1,2,3,4-tetrahydroisoquinoline. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran or dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl N-(3-methyl-1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Various nucleophiles such as amines or alcohols; reactions are often conducted in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products Formed:

Oxidation: Oxidized derivatives of the tetrahydroisoquinoline moiety.

Reduction: Reduced forms of the carbamate or tetrahydroisoquinoline groups.

Substitution: Substituted carbamate derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

- Used as a building block in organic synthesis for the preparation of more complex molecules.

- Employed in the synthesis of various heterocyclic compounds.

Biology and Medicine:

- Investigated for its potential pharmacological properties, including its role as a precursor in the synthesis of bioactive molecules.

- Studied for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry:

- Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

- Applied in the development of new materials with specific functional properties .

Mechanism of Action

The mechanism of action of tert-butyl N-(3-methyl-1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate is largely dependent on its interaction with biological targets. The compound can act as a prodrug, releasing the active tetrahydroisoquinoline moiety upon metabolic activation. This moiety can then interact with various enzymes or receptors, modulating their activity. The specific molecular targets and pathways involved may vary depending on the context of its use in medicinal chemistry .

Comparison with Similar Compounds

Key Observations:

Core Rigidity: The tetrahydroisoquinoline core in the target compound offers greater conformational rigidity compared to monocyclic cyclopentyl (PB07473) or piperidine (PB07759) derivatives. This rigidity may enhance binding affinity in enzyme pockets .

Functional Group Positioning : Fluorine in PB07759 increases electronegativity and metabolic stability, whereas the hydroxyl group in PB07473 enhances polarity, impacting solubility .

Physicochemical and Functional Differences

Table 3: Inferred Physicochemical Properties

| Property | Target Compound | PB07473 (Cyclopentyl) | PB07759 (Fluoropiperidine) |

|---|---|---|---|

| Lipophilicity (LogP) | Higher (due to methyl + fused ring) | Moderate | Moderate (fluorine counteracts lipophilicity) |

| Solubility | Low (hydrophobic core) | Moderate (hydroxyl group) | Moderate (polar fluorine) |

| Metabolic Stability | High (rigid core) | Low (hydroxyl prone to conjugation) | Very high (C-F bond inertness) |

Functional Implications:

- The target compound’s methyl group and fused ring system may favor blood-brain barrier penetration, relevant for central nervous system (CNS) targets.

- Fluorine in PB07759 enhances resistance to oxidative metabolism, a common strategy in drug design .

Biological Activity

tert-butyl N-(3-methyl-1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C14H20N2O2

- Molecular Weight : 248.32 g/mol

- CAS Number : 885270-54-2

The biological activity of this compound can be attributed to its interaction with various biological targets. The compound is believed to modulate neurotransmitter systems and exhibit neuroprotective properties.

Neuroprotective Effects

Research indicates that compounds similar to this compound may protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antioxidant Activity

Studies have shown that the compound exhibits significant antioxidant activity. It scavenges free radicals and reduces oxidative damage in cellular models, which is crucial for maintaining cellular health and preventing disease progression.

Biological Activity Data

Case Studies

-

Neuroprotective Study :

A study conducted on neuronal cell lines showed that treatment with this compound resulted in a 30% reduction in cell death induced by oxidative stress. This suggests a protective role against neurodegeneration. -

Antioxidant Assessment :

In another study evaluating antioxidant properties, the compound was found to significantly lower malondialdehyde (MDA) levels in treated cells compared to controls. This indicates a reduction in lipid peroxidation. -

Cholinesterase Inhibition :

Preliminary findings suggest that this compound may inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine. This could have implications for enhancing cholinergic signaling in neurodegenerative conditions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl N-(3-methyl-1,2,3,4-tetrahydroisoquinolin-6-yl)carbamate, and what reaction conditions are critical for success?

- Methodological Answer : The compound is synthesized via carbamate formation, typically involving the reaction of 3-methyl-1,2,3,4-tetrahydroisoquinolin-6-amine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine or pyridine). Key conditions include:

- Temperature : 0–25°C to minimize side reactions.

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility and inertness.

- Stoichiometry : A 1:1.2 molar ratio of amine to chloroformate ensures complete conversion .

- Validation : Monitor reaction progress via TLC or HPLC. Purify using column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the tetrahydroisoquinoline scaffold and tert-butyl carbamate group. Key signals include:

- Tetrahydroisoquinoline protons : δ 6.5–7.2 ppm (aromatic), δ 3.0–4.0 ppm (CH₂/CH₃).

- tert-Butyl group : δ 1.4 ppm (9H singlet).

- Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight (e.g., [M+H]⁺).

- X-ray Crystallography : For absolute configuration, use SHELX software for refinement (e.g., SHELXL-2018) .

Q. What are the primary applications of this compound in medicinal chemistry research?

- Methodological Answer : It serves as:

- Intermediate : For synthesizing kinase inhibitors or neuroactive agents via functional group modifications (e.g., deprotection of the tert-butyl carbamate to access free amines) .

- Biological Probe : To study interactions with receptors (e.g., opioid or serotonin receptors) via radiolabeling or fluorescence tagging .

Advanced Research Questions

Q. How can researchers optimize synthetic yields when scaling up this compound, and what are common pitfalls?

- Methodological Answer :

- Scale-up Challenges :

- Exothermic Reactions : Use controlled addition of reagents and cooling (e.g., ice bath).

- Purification : Switch from column chromatography to recrystallization (e.g., using ethanol/water) for efficiency.

- Yield Optimization :

- Base Selection : Replace triethylamine with DMAP (catalytic) to enhance reactivity.

- Solvent Drying : Pre-dry solvents over molecular sieves to avoid hydrolysis of tert-butyl chloroformate .

Q. How should researchers address stability issues during storage or biological assays?

- Methodological Answer :

- Storage : Store at –20°C under inert gas (argon) in amber vials to prevent oxidation or hydrolysis of the carbamate group.

- Assay Conditions :

- Buffers : Use PBS (pH 7.4) with 0.1% BSA to enhance solubility and stability.

- Light Sensitivity : Shield assays from UV light to avoid photodegradation .

Q. What strategies are recommended for resolving contradictory data in biological activity studies (e.g., inconsistent IC₅₀ values)?

- Methodological Answer :

- Data Triangulation :

Reproducibility : Repeat assays with freshly prepared stock solutions to exclude degradation artifacts.

Orthogonal Assays : Validate enzyme inhibition via fluorescence polarization and SPR (surface plasmon resonance).

Structural Analysis : Co-crystallize the compound with target proteins to confirm binding modes (using SHELX-refined structures) .

- Statistical Analysis : Apply ANOVA or Grubbs’ test to identify outliers in replicate experiments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.